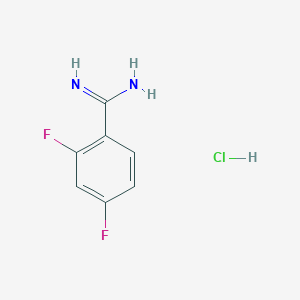

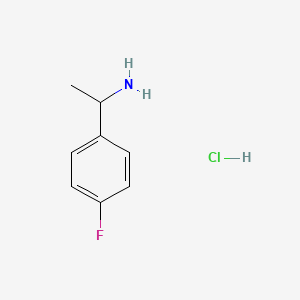

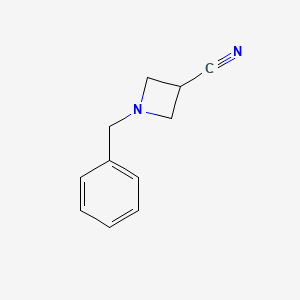

![molecular formula C5H3ClN4 B1319473 8-Cloro[1,2,4]triazolo[1,5-a]pirazina CAS No. 74803-32-0](/img/structure/B1319473.png)

8-Cloro[1,2,4]triazolo[1,5-a]pirazina

Descripción general

Descripción

Synthesis Analysis

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can be synthesized from 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride through four steps, including substitution, acylation, cyclization, and chlorination reactions .

Molecular Structure Analysis

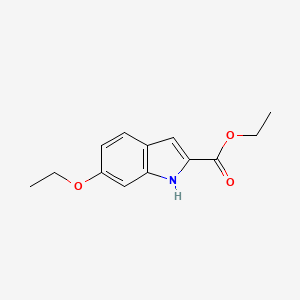

The compound’s linear formula is C5H3ClN4. You can find its 2D structure on PubChem .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

La estructura principal de la 8-Cloro[1,2,4]triazolo[1,5-a]pirazina se ha utilizado en el diseño de agentes anticancerígenos. Los derivados de este compuesto han mostrado actividades antiproliferativas prometedoras contra varias líneas celulares cancerosas humanas, incluyendo células de cáncer gástrico MGC-803, células de cáncer colorrectal HCT-116 y células de cáncer de mama MCF-7 . Estos derivados pueden inhibir el crecimiento y la formación de colonias de células cancerosas, potencialmente a través de la supresión de la vía de señalización ERK .

Propiedades Antibacterianas

Se han sintetizado y evaluado compuestos que presentan el andamiaje this compound por sus actividades antibacterianas. Estas sustancias se han probado contra cepas bacterianas comunes como Staphylococcus aureus y Escherichia coli, con algunos derivados mostrando concentraciones mínimas inhibitorias (CMIs) que indican un potencial como agentes antibacterianos .

Aplicaciones Antifúngicas y Antiparasitarias

La estructura de la triazolopirimidina es conocida por sus actividades biológicas en varios dominios, incluyendo aplicaciones antifúngicas y antiparasitarias. La presencia de la parte this compound en los compuestos podría contribuir a estas propiedades, ofreciendo un uso potencial en el tratamiento de infecciones fúngicas y parasitarias .

Efectos Antivirales

La investigación sobre las [1,2,4]triazolo[1,5-a]pirimidinas y sus análogos ha indicado que pueden poseer propiedades antivirales. Si bien los estudios específicos sobre derivados 8-Cloro son limitados, las similitudes estructurales sugieren que también podrían explorarse para aplicaciones antivirales .

Usos Cardiovascular y Antiinflamatorios

El andamiaje de las [1,2,4]triazolo[1,5-a]pirimidinas, incluida su variante 8-Cloro, se ha asociado con vasodilatadores cardiovasculares y agentes antiinflamatorios. Estos compuestos podrían desempeñar un papel en el desarrollo de nuevas terapias para afecciones como la enfermedad coronaria y los trastornos relacionados con la inflamación .

Tratamientos para Trastornos Metabólicos

Algunos derivados de las [1,2,4]triazolo[1,5-a]pirimidinas han sido reconocidos como posibles objetivos terapéuticos para trastornos metabólicos, incluyendo dislipidemia, enfermedad coronaria y diabetes. Los derivados de la this compound podrían investigarse por su eficacia en estas áreas .

Safety and Hazards

- MSDS : You can find the Material Safety Data Sheet (MSDS) here.

Mecanismo De Acción

Target of Action

The primary target of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This leads to a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 phosphorylates a variety of substrates to promote cell cycle progression. When 8-chloro[1,2,4]triazolo[1,5-a]pyrazine binds to cdk2, this phosphorylation is prevented, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is BBB permeant . These properties suggest that the compound can be orally administered and can cross the blood-brain barrier, potentially allowing it to act on central nervous system targets .

Result of Action

The primary result of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine’s action is the inhibition of cell proliferation . By preventing CDK2 from promoting cell cycle progression, the compound can induce cell cycle arrest and potentially lead to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and distribution within the body .

Análisis Bioquímico

Biochemical Properties

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can increase insulin production and decrease glucagon production in the pancreas . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . These interactions highlight the importance of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine has significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activities, particularly against MCF-7 and HCT-116 cell lines . The cytotoxic effects are attributed to the compound’s ability to induce cell apoptosis and G2/M phase arrest, thereby inhibiting cell proliferation . Furthermore, 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine influences cell signaling pathways, such as the ERK signaling pathway, by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine involves its interactions with various biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby regulating glucose metabolism . Additionally, 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine interacts with cytochrome P450 enzymes, particularly CYP1A2, leading to the inhibition of these enzymes and affecting drug metabolism . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is mediated through its impact on the ERK signaling pathway, resulting in decreased phosphorylation of key proteins involved in cell proliferation and survival . These molecular interactions and mechanisms highlight the multifaceted role of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine have been observed to change over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Its stability may be compromised under prolonged exposure to light and air, leading to degradation and reduced efficacy. Long-term studies have shown that 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can have sustained effects on cellular function, particularly in cancer cells, where it continues to induce apoptosis and inhibit cell proliferation over extended periods . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its behavior in different experimental conditions.

Dosage Effects in Animal Models

The effects of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit dipeptidyl peptidase-4 activity, leading to improved glucose metabolism and insulin production . At higher doses, 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Understanding the dosage effects of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is essential for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . The compound’s inhibition of dipeptidyl peptidase-4 affects glucose metabolism by increasing insulin production and decreasing glucagon production . Additionally, its interaction with cytochrome P450 enzymes, particularly CYP1A2, influences drug metabolism and the detoxification of xenobiotics . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively effluxed . The distribution of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine within cells is influenced by its lipophilicity, allowing it to localize in lipid-rich environments such as cell membranes . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . Additionally, 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can localize to the endoplasmic reticulum, where it affects protein folding and processing . The compound’s subcellular localization is influenced by its physicochemical properties, including its lipophilicity and molecular size . Understanding the subcellular localization of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is essential for elucidating its mechanisms of action and its potential as a therapeutic agent.

Propiedades

IUPAC Name |

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMFNXVRYOJRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593356 | |

| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74803-32-0 | |

| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

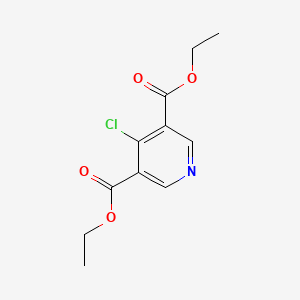

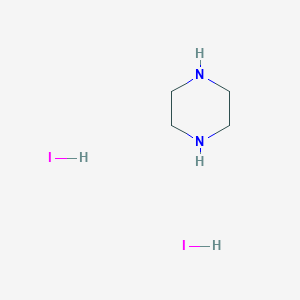

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)